molecular formula C15H12Cl4N2O3S B3549511 N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3549511
M. Wt: 442.1 g/mol
InChI Key: LIZHIOCAMHZXJL-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their wide range of biological activities, including antibacterial and antiviral properties .


Molecular Structure Analysis

The compound contains two dichlorophenyl groups, a sulfonyl group, and a methylglycinamide group. The presence of these groups can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The specific chemical reactions that this compound can undergo would depend on the conditions and reagents present. Generally, sulfonamides can participate in a variety of reactions due to the reactivity of the sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could enhance the compound’s solubility in water, while the dichlorophenyl groups could contribute to its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its synthesis process, and investigating its potential applications in fields such as medicine or agriculture .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O3S/c1-21(25(23,24)13-7-9(16)5-6-10(13)17)8-14(22)20-12-4-2-3-11(18)15(12)19/h2-7H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZHIOCAMHZXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 3
N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 4
N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 5
N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

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